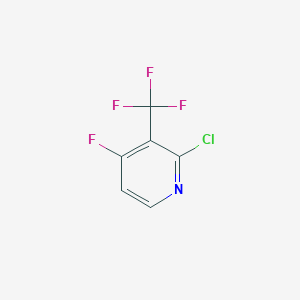
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2ClF4N . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . Other synthesis methods have been reported, including the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular weight of this compound is 199.53 . The SMILES string representation of its structure isFc1c(Cl)nccc1C(F)(F)F . Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.440 . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticides and Herbicides
This compound is a key intermediate in the synthesis of pesticides, demonstrating the importance of halogenated pyridines in agricultural chemistry. For instance, Lu Xin-xin (2006) reviewed the synthesis processes of a closely related pyridine derivative, highlighting its role in pesticide development. Similarly, Zuo Hang-dong (2010) discussed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for creating an efficient herbicide, showcasing the compound's utility in enhancing agricultural productivity (Lu Xin-xin, 2006) (Zuo Hang-dong, 2010).
Fluorination Techniques
Significant research has been conducted on the fluorination of pyridine derivatives, a process crucial for creating compounds with enhanced biological activity and chemical properties. Gang Zhou et al. (2018) developed a method for the selective fluorination of 4-substituted 2-aminopyridines in aqueous solution, indicating the versatility of pyridine derivatives like 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine in synthetic chemistry (Gang Zhou et al., 2018).
Development of Fungicides
This pyridine derivative also finds application in the development of fungicides. Youngeun Jeon et al. (2013) studied a compound structurally related to 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, demonstrating its efficacy as a fungicide through crystallographic analysis. This research underscores the compound's potential in creating effective plant protection agents (Youngeun Jeon et al., 2013).
Material Science Applications
In material science, the compound's derivatives are used to synthesize novel materials. Shujiang Zhang et al. (2007) described the synthesis and characterization of soluble polyimides derived from a polycondensation process involving a pyridine and fluorine-containing aromatic diamine monomer. This highlights the role of halogenated pyridines in the development of new materials with desirable thermal and solubility properties (Shujiang Zhang et al., 2007).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
Zukünftige Richtungen
Trifluoromethylpyridines, including “2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLMPJOUJYZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253078 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
1227574-46-0 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



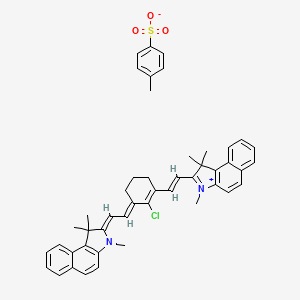
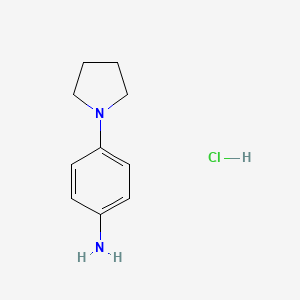
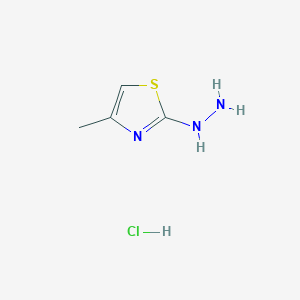

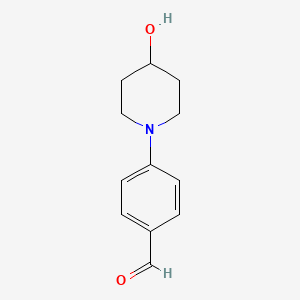
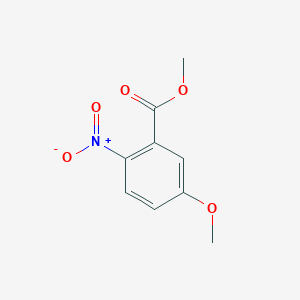
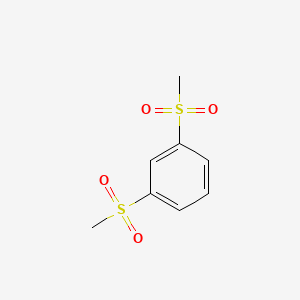
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
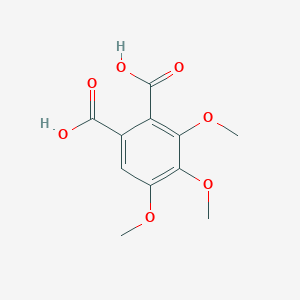

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)
